molecular formula C16H21N3O4 B2983971 Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate CAS No. 2061148-86-3

Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate

Cat. No.: B2983971
CAS No.: 2061148-86-3
M. Wt: 319.361
InChI Key: UFKHYDCRIJYNTK-UHFFFAOYSA-N
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Description

Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is a synthetic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 3 and a tert-butyl methylcarbamate moiety at position 5 (via a methylene linker). This structure combines the metabolic stability of the tert-butyl carbamate group with the aromatic and electronic properties of the 4-methoxyphenyl substituent .

Properties

IUPAC Name

tert-butyl N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)22-15(20)19(4)10-13-17-14(18-23-13)11-6-8-12(21-5)9-7-11/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKHYDCRIJYNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbamate derivatives .

Scientific Research Applications

Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorophenyl Analog

The fluorophenyl derivative, tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate (CAS 2058529-91-0), replaces the methoxy group with a fluorine atom. Fluorine’s electronegativity may enhance metabolic stability but reduce solubility compared to the methoxy variant .

Phenoxyphenyl Analog

In tert-butyl methyl(4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)carbamate (19b), the 4-methoxyphenyl group is replaced with a bulkier 4-phenoxyphenyl substituent. This modification increases steric hindrance, which could impact both synthetic yield (14% for 19b vs. higher yields for simpler analogs) and target engagement .

Hydroxyphenyl Derivatives

Compounds such as 4-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)phenol hydrochloride (15a) introduce polar hydroxyl groups. These derivatives exhibit higher aqueous solubility but are prone to oxidation and rapid metabolism, limiting their utility in vivo compared to the methoxy variant .

Modifications to the Carbamate Group

Piperazine-Linked Carbamate

The compound tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate (CAS 1170943-40-4) replaces the methyl group in the carbamate with a piperazine ring.

Indole-Based Carbamates

Derivatives like tert-butyl (S)-2-(3-(1-decyl-1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (4w) incorporate indole scaffolds. Yields for such compounds reach 94%, indicating robust synthetic routes .

Functional Group Additions

Imidazole-Substituted Analogs

The compound tert-butyl(5-(1-(2-(1H-imidazol-1-yl)ethyl)-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methylcarbamate (16) introduces an imidazole ring, conferring pH-dependent ionization. This property may enhance binding to metalloenzymes or receptors with histidine-rich domains, a feature absent in the methoxyphenyl parent compound .

Boronic Acid Derivatives

In tert-butyl (5-((tert-butoxycarbonylamino)methyl)furan-2-yl)boronic acid, the oxadiazole is replaced with a boronic acid-functionalized furan. Such analogs are used in Suzuki-Miyaura coupling reactions, highlighting their utility as synthetic intermediates rather than bioactive agents .

Comparative Data Table

Compound Name Substituent (R) Molecular Weight Key Properties/Applications Yield (%) Reference
Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate 4-OCH₃ 323.33 Antimicrobial potential, moderate lipophilicity N/A
Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate 4-F 307.32 Enhanced metabolic stability N/A
tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate Piperazine linker 374.44 Improved target engagement via basicity N/A
4w (Indole derivative) 1-Decyl-indole 615.36 High lipophilicity, sphingosine kinase inhibition 94
19b (Phenoxyphenyl analog) 4-OPh 476.50 Low yield due to steric hindrance 14

Key Findings and Implications

Electronic Effects : The 4-methoxyphenyl group balances electron donation and steric bulk, making it preferable for both synthetic feasibility and target binding compared to highly electronegative (e.g., F) or bulky (e.g., OPh) substituents .

Solubility vs. Permeability : Hydroxyphenyl derivatives prioritize solubility, while alkylated indole analogs favor membrane permeability. The methoxyphenyl parent compound occupies an intermediate position .

Synthetic Accessibility : Yields vary significantly with structural complexity. Simple tert-butyl carbamates (e.g., methoxy, fluorine) are synthesized more efficiently than multi-ring systems .

Biological Activity

Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is a compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including molecular interactions, pharmacological effects, and structure-activity relationships (SAR).

  • Molecular Formula : C15H18N3O4
  • Molecular Weight : 306.32 g/mol
  • IUPAC Name : tert-butyl N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
  • CAS Number : 1170943-40-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing the oxadiazole moiety often exhibit significant antitumor and antimicrobial activities. The mechanism of action can involve the inhibition of specific enzymes or receptors involved in cellular signaling pathways.

Biological Activities

  • Antitumor Activity :
    • Several studies have demonstrated that oxadiazole derivatives possess anticancer properties. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    • A study highlighted that similar oxadiazole compounds can inhibit BRAF(V600E) and EGFR signaling pathways, which are crucial in many cancers .
  • Antimicrobial Activity :
    • The compound has exhibited activity against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in bacteria.
    • Research has shown that derivatives with similar structures have been effective against resistant strains of bacteria .
  • Anti-inflammatory Effects :
    • Some studies suggest that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureEffect on Activity
Methoxy group on phenyl ringEnhances lipophilicity and cellular uptake
Oxadiazole ringContributes to the overall stability and reactivity of the compound
Tert-butyl groupIncreases steric hindrance, potentially affecting binding affinity

Case Studies

  • Antitumor Efficacy :
    • A case study involving a series of oxadiazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The study reported a significant reduction in tumor size when treated with compounds similar to this compound .
  • Antimicrobial Screening :
    • A screening of various oxadiazole derivatives revealed that certain compounds effectively inhibited the growth of multi-drug resistant bacterial strains. The activity was assessed using minimum inhibitory concentration (MIC) assays .

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) identifies critical parameters (e.g., temperature, stirring rate) affecting purity .
  • Quality Control : Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) .

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